Mytoxin B

Cytotoxicity Trichothecene Satratoxin H

Mytoxin B, a satratoxin-type trichothecene macrolide, provides a distinct mechanistic probe for PI3K/Akt-dependent apoptosis, differentiating it from non-macrocyclic congeners. Its high purity supports reproducible ADC cytotoxicity research. Ensure specific procurement for accurate toxicological modeling.

Molecular Formula C29H36O9
Molecular Weight 528.6 g/mol
Cat. No. B15062626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMytoxin B
Molecular FormulaC29H36O9
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESCC1=CC2C3(CC1)COC(=O)C=C4CCOC(C4O)(CCC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(=O)C
InChIInChI=1S/C29H36O9/c1-17-7-10-27-15-34-24(32)13-19-8-11-35-28(18(2)30,25(19)33)9-5-4-6-23(31)38-20-14-22(37-21(27)12-17)29(16-36-29)26(20,27)3/h4,6,12-13,20-22,25,33H,5,7-11,14-16H2,1-3H3/b6-4+,19-13-/t20-,21-,22-,25-,26-,27-,28+,29+/m1/s1
InChIKeyLXIQXFWXXPJPEE-OICCJBEUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Satratoxin H (23-Acetyl-27-Hydroxy Trichothecene Mycotoxin) – Technical Baseline and Procurement Context


Satratoxin H is a macrocyclic trichothecene mycotoxin, a class of sesquiterpene-derived polyketides produced by Stachybotrys chartarum and related fungi. The compound is defined by its IUPAC designation as (1Z,6R,11R,13R,14S,15S,16R,19E,23R,27R)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione, with a molecular formula of C₂₉H₃₆O₉ and molecular weight of 528.6 g/mol [1]. As a macrocyclic trichothecene, its primary mechanism of action involves ribosomal inhibition, leading to potent cytotoxicity via the induction of apoptosis and activation of stress-activated MAPK signaling pathways [2]. The compound is distinguished within its class by its specific acetylation pattern and stereochemistry, which confer a distinct cytotoxic profile relative to simpler, non-macrocyclic trichothecenes such as T-2 toxin [3].

Why Satratoxin H Cannot Be Simply Substituted with T-2 Toxin or Other Trichothecenes


Despite sharing a common ribosomal inhibition mechanism, substitution of Satratoxin H with other trichothecenes, such as the widely studied T-2 toxin or the less potent deoxynivalenol (DON), is not scientifically valid due to profound differences in macrocyclic structure, stereochemistry, and resulting cytotoxic potency. The macrocyclic ring system of Satratoxin H introduces conformational constraints and a specific acetylation pattern (C-23) that are absent in the non-macrocyclic type A trichothecenes like T-2 toxin [1]. This structural divergence translates directly into a >10,000-fold range in in vitro potency across trichothecene chemotypes, with Satratoxin H exhibiting IC₅₀ values in the low nanomolar range compared to micromolar ranges for type B toxins like DON [2]. Furthermore, the activation profile of stress kinases (p38 MAPK, JNK) and the degree of oxidative stress induction vary significantly between macrocyclic and non-macrocyclic congeners, impacting the biological outcome in cell-based assays [3]. Therefore, procurement of a specific satratoxin congener is essential for ensuring reproducibility and accurate toxicological modeling.

Quantitative Differentiation Evidence for Satratoxin H Against Trichothecene Comparators


In Vitro Cytotoxicity: Direct IC₅₀ Comparison Against T-2 Toxin on Human Lymphoid Cell Lines

In a direct head-to-head study evaluating cytotoxicity on eight permanent human cell lines using a WST-1 viability assay, Satratoxin H exhibited an IC₅₀ of 2.2 nmol/L on Jurkat and U937 lymphoid cells. This represents a 2- to 5-fold increase in potency compared to T-2 toxin, which demonstrated IC₅₀ values ranging from 4.4 to 10.8 nmol/L across the same panel [1]. The quantitative difference confirms Satratoxin H as the more potent cytotoxic agent within the type D macrocyclic group relative to the type A comparator.

Cytotoxicity Trichothecene Satratoxin H T-2 Toxin IC50

In Vivo Acute Toxicity: LD₅₀ Comparison with T-2 Toxin in Murine Models

Cross-study analysis of acute toxicity data reveals that Satratoxin H has an LD₅₀ of 1.0–1.4 mg/kg in mice following parenteral administration [1]. This is approximately 4–5 times more toxic than T-2 toxin, which has a reported intraperitoneal LD₅₀ of 5.2 mg/kg in mice [2]. The significantly lower LD₅₀ of Satratoxin H underscores its superior lethality and necessitates more stringent handling protocols compared to the more commonly referenced T-2 toxin.

In Vivo LD50 Satratoxin H T-2 Toxin Acute Toxicity

Cytotoxic Rank Order Among Macrocyclic and Non-Macrocyclic Trichothecenes

A comparative study evaluating cytotoxicity via MTT assay in RAW 264.7 murine macrophages and U937 human leukemic cells established a clear potency hierarchy among trichothecenes. Satratoxin H was positioned in the intermediate tier of this hierarchy, exhibiting cytotoxicity comparable to T-2 toxin and Satratoxin F, but less than the most potent congeners (Satratoxin G, Roridin A, Verrucarin A) and significantly greater than type B toxins (Nivalenol, Vomitoxin) [1]. This class-level inference positions Satratoxin H as a potent, yet distinct, macrocyclic agent with a defined place within the trichothecene SAR landscape.

Structure-Activity Relationship Satratoxin H Trichothecene Macrocyclic

Mechanistic Differentiation: Satratoxin H-Induced Apoptosis is p38 MAPK/JNK- and ROS-Dependent

Mechanistic studies in PC12 neuronal cells demonstrate that Satratoxin H-induced apoptosis is specifically dependent on the activation of p38 MAPK and JNK signaling pathways, as well as an increase in reactive oxygen species (ROS). Pre-incubation with p38 MAPK inhibitor SB203580 or JNK inhibitor SP600125 significantly reduced Satratoxin H-induced cytotoxicity, whereas ERK inhibition with PD98059 had no protective effect [1]. This profile contrasts with some other trichothecenes, such as vomitoxin, where p38 MAPK inhibition only partially attenuates apoptosis [2], suggesting a differential reliance on specific stress kinase pathways.

Mechanism of Action Apoptosis MAPK Satratoxin H ROS

Validated Application Scenarios for Satratoxin H Based on Quantitative Differentiation Data


In Vitro Toxicology and Mechanism of Action Studies

Satratoxin H is an ideal positive control and mechanistic probe for studies involving p38 MAPK/JNK-dependent apoptosis and oxidative stress. Its potent cytotoxicity (IC₅₀ = 2.2 nM in lymphoid cells) [1] and well-defined, inhibitor-sensitive pathway activation [2] make it a superior choice over T-2 toxin when a macrocyclic trichothecene with a clear p38 MAPK/JNK requirement is needed. This application is directly supported by its potent cytotoxicity and unique mechanistic profile.

Comparative Trichothecene Structure-Activity Relationship (SAR) Research

Researchers investigating the impact of macrocyclization and acetylation patterns on trichothecene toxicity should prioritize Satratoxin H as a key comparator. Its intermediate potency rank [1] and specific structural features (C-23 acetyl, C-27 hydroxyl) [2] provide a defined data point for SAR models, bridging the gap between the highly potent satratoxin G/verrucarin A group and the less toxic type B toxins. This scenario is grounded in direct rank-order and structural evidence.

Acute Toxicity Assessment and Safety Protocol Development

Given its high in vivo lethality (LD₅₀ = 1.0–1.4 mg/kg in mice) [1], Satratoxin H serves as a stringent positive control for developing and validating safety protocols for handling macrocyclic trichothecenes. Its ~4–5× greater toxicity compared to T-2 toxin [2] necessitates more rigorous containment and decontamination procedures, making it a benchmark compound for occupational safety studies and risk assessment. This application is supported by cross-study in vivo toxicity data.

Biomarker Discovery for Stachybotrys Exposure and Sick Building Syndrome

Satratoxin H, as a major mycotoxin produced by Stachybotrys chartarum [1], is a critical reference standard for developing analytical methods (e.g., LC-MS/MS) to detect and quantify macrocyclic trichothecenes in environmental samples, biological fluids, or fungal cultures. Its distinct chemical signature and potency justify its use in exposure assessment studies, particularly those investigating sick building syndrome and stachybotryotoxicosis. This application is supported by its natural product origin and relevance to human health hazards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mytoxin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.